molecular formula C9H13ClO3 B6220389 rac-methyl (1R,3S)-3-(2-chloroacetyl)cyclopentane-1-carboxylate, cis CAS No. 2761444-24-8

rac-methyl (1R,3S)-3-(2-chloroacetyl)cyclopentane-1-carboxylate, cis

Cat. No. B6220389
CAS RN: 2761444-24-8
M. Wt: 204.7
InChI Key:
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Description

Rac-methyl (1R,3S)-3-(2-chloroacetyl)cyclopentane-1-carboxylate, cis (rac-MCCPC) is a synthetic compound with a wide range of applications in the fields of biochemistry and pharmaceutical research. It is a chiral compound, meaning it has two different forms (enantiomers) that are non-superimposable mirror images of each other. Rac-MCCPC is an important building block for the synthesis of pharmaceuticals, and its properties make it a useful tool in drug discovery and development.

Mechanism of Action

Rac-MCCPC is a chiral compound, which means that it has two different forms (enantiomers) that are non-superimposable mirror images of each other. The two enantiomers of rac-MCCPC have different properties and can interact differently with other molecules. This property makes it a useful tool in drug discovery and development, as it can be used to study the interaction of drugs with their targets.
Biochemical and Physiological Effects
Rac-MCCPC has been shown to have a range of biochemical and physiological effects. It has been used as a tool to study the structure and function of proteins, as well as to investigate the mechanisms of drug action. It has also been used in the synthesis of pharmaceuticals, and as an intermediate in the synthesis of other compounds. Rac-MCCPC has been shown to have anti-inflammatory, anti-fungal, and anti-viral properties, as well as to act as an antioxidant.

Advantages and Limitations for Lab Experiments

Rac-MCCPC has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is relatively stable, making it easy to store and handle. It is also a chiral compound, which makes it useful for studies of the interaction of drugs with their targets. However, there are some limitations to the use of rac-MCCPC in laboratory experiments. It is not soluble in water, and it is sensitive to light and air, making it difficult to use in certain experiments.

Future Directions

The use of rac-MCCPC in scientific research is still in its early stages, and there are many potential future directions for its use. These include further research into its biochemical and physiological effects, as well as its potential use as a tool for drug discovery and development. It could also be used to develop analytical methods for the detection and quantification of drugs in biological samples. Additionally, further research could be done to investigate its potential use as an intermediate in the synthesis of other compounds.

Synthesis Methods

Rac-MCCPC is most commonly synthesized by the reaction of a racemic mixture of chloroacetyl cyclopentane-1-carboxylate with methyl magnesium bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an inert atmosphere such as nitrogen or argon, and the product is isolated by column chromatography.

Scientific Research Applications

The use of rac-MCCPC in scientific research is wide-ranging. It has been used to study the structure and function of proteins, as well as to investigate the mechanisms of drug action. It has also been used in the synthesis of pharmaceuticals, and as an intermediate in the synthesis of other compounds. Rac-MCCPC has also been used in the development of analytical methods for the detection and quantification of drugs in biological samples.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-methyl (1R,3S)-3-(2-chloroacetyl)cyclopentane-1-carboxylate, cis involves the following steps: protection of the carboxylic acid group, alkylation of the protected carboxylic acid, reduction of the ketone group, and deprotection of the carboxylic acid group.", "Starting Materials": [ "Cyclopentanone", "Methyl chloroformate", "2-Chloroacetyl chloride", "Sodium borohydride", "Sodium hydroxide", "Methanol", "Diethyl ether", "Hydrochloric acid", "Sodium bicarbonate" ], "Reaction": [ "Step 1: Protection of the carboxylic acid group by reacting cyclopentanone with methyl chloroformate in the presence of sodium hydroxide to form methyl (1R)-cyclopentane-1-carboxylate.", "Step 2: Alkylation of the protected carboxylic acid by reacting methyl (1R)-cyclopentane-1-carboxylate with 2-chloroacetyl chloride in the presence of triethylamine to form methyl (1R,3S)-3-(2-chloroacetyl)cyclopentane-1-carboxylate.", "Step 3: Reduction of the ketone group by reacting methyl (1R,3S)-3-(2-chloroacetyl)cyclopentane-1-carboxylate with sodium borohydride in methanol to form rac-methyl (1R,3S)-3-(2-chloroethyl)cyclopentane-1-carboxylate.", "Step 4: Deprotection of the carboxylic acid group by reacting rac-methyl (1R,3S)-3-(2-chloroethyl)cyclopentane-1-carboxylate with hydrochloric acid in diethyl ether followed by neutralization with sodium bicarbonate to form rac-methyl (1R,3S)-3-(2-chloroacetyl)cyclopentane-1-carboxylate, cis." ] }

CAS RN

2761444-24-8

Molecular Formula

C9H13ClO3

Molecular Weight

204.7

Purity

95

Origin of Product

United States

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